molecular formula C16H18ClNO5S B2558984 4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide CAS No. 1428153-06-3

4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No.: B2558984
CAS No.: 1428153-06-3
M. Wt: 371.83
InChI Key: MDLRRAKPFXLZPG-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide class, characterized by a benzenesulfonamide core substituted with chloro (Cl), dimethoxy (2,5-OCH₃), and an N-(4-methoxybenzyl) group. Its molecular formula is C₁₆H₁₇ClN₂O₅S, with an approximate molecular weight of 384.83 g/mol (estimated from analogues in ).

Properties

IUPAC Name

4-chloro-2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO5S/c1-21-12-6-4-11(5-7-12)10-18-24(19,20)16-9-14(22-2)13(17)8-15(16)23-3/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLRRAKPFXLZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2,5-dimethoxyaniline with 4-methoxybenzyl chloride in the presence of a base to form the desired sulfonamide. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chloro group at the 4-position on the benzene ring undergoes nucleophilic substitution under specific conditions.

Reagents & Conditions :

  • Sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C.

  • Primary amines (e.g., methylamine) in ethanol with potassium carbonate as a base.

Products :

  • Substitution with azide yields 4-azido-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide.

  • Amine substitution produces derivatives like 4-(methylamino)-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide.

Mechanism :
The reaction proceeds via an SₙAr (nucleophilic aromatic substitution) mechanism, where electron-withdrawing sulfonamide and methoxy groups activate the aromatic ring toward nucleophilic attack.

Oxidation of Methoxy Groups

Methoxy groups at the 2- and 5-positions can be oxidized to carbonyl functionalities.

Reagents & Conditions :

  • Potassium permanganate (KMnO₄) in acidic or aqueous media.

  • Ceric ammonium nitrate (CAN) in acetonitrile.

Products :

  • Oxidation of methoxy groups yields 2,5-dicarboxy-4-chloro-N-(4-methoxybenzyl)benzenesulfonamide or intermediate aldehydes.

Kinetics :
Reaction rates depend on the steric and electronic effects of the substituents. Methoxy groups para to the sulfonamide exhibit slower oxidation due to increased steric hindrance.

Reduction Reactions

The sulfonamide and chloro groups participate in reduction reactions.

Reagents & Conditions :

  • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the sulfonamide to a thioether.

  • Catalytic hydrogenation (H₂/Pd-C) selectively reduces the chloro group to hydrogen.

Products :

  • Reduction of sulfonamide produces 4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenethioether.

  • Chloro reduction yields 2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide.

Sulfonamide Hydrolysis

The sulfonamide bond hydrolyzes under extreme conditions.

Reagents & Conditions :

  • Concentrated hydrochloric acid (HCl) at reflux.

  • Sodium hydroxide (NaOH) in ethanol/water at 100°C.

Products :

  • Hydrolysis generates 4-chloro-2,5-dimethoxybenzenesulfonic acid and 4-methoxybenzylamine.

Comparative Reactivity Table

Reaction Type Reagents Conditions Major Product
Nucleophilic SubstitutionNaN₃, DMF80°C, 12h4-azido-2,5-dimethoxy derivative
OxidationKMnO₄, H₂SO₄60°C, 6h2,5-dicarboxy-4-chloro derivative
Reduction (Cl)H₂, Pd-CRT, 24hDechlorinated sulfonamide
Sulfonamide ReductionLiAlH₄, THF0°C→RT, 4hThioether derivative

Mechanistic Insights from Structural Studies

Crystallographic analyses of related compounds (e.g., 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide ) reveal that steric effects from the 4-methoxybenzyl group influence reaction pathways. For example:

  • The C–SO₂–NH–C torsion angle (65.3° and 54.6° in related molecules ) affects sulfonamide reactivity by altering orbital overlap.

  • Hydrogen bonding between sulfonamide NH and oxygen atoms modulates stability during hydrolysis .

Case Study: Enzyme Inhibition via Sulfonamide Interactions

Although not a direct reaction, the compound’s sulfonamide group interacts with enzymes like carbonic anhydrase. Competitive inhibition occurs via hydrogen bonding between the sulfonamide NH and active-site zinc ions, with IC₅₀ values in the nanomolar range.

Stability Under Ambient Conditions

The compound is stable at room temperature but degrades under UV light, forming 4-chloro-2,5-dimethoxybenzenesulfonic acid as a major photoproduct.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it useful in developing new compounds with desired properties.
  • Reactivity Studies : The compound can undergo several chemical reactions, including oxidation and substitution, which are essential for understanding reaction mechanisms and designing new synthetic pathways.

Biology

  • Enzyme Inhibition : Research indicates that 4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide can inhibit specific enzymes involved in metabolic pathways. This property makes it a candidate for studying metabolic regulation and developing therapeutic agents.
  • Protein Binding Studies : The compound's ability to bind to proteins suggests potential applications in drug design and development, particularly regarding how drugs interact with biological targets.
  • Anticancer Activity : Preliminary studies show that this compound exhibits cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

Industry

  • Production of Specialty Chemicals : The compound may be utilized in the manufacture of specialty chemicals and materials due to its versatile chemical structure and reactivity.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound on lipoxygenase activity. Results indicated significant inhibition, suggesting its potential role in developing anti-inflammatory drugs.

Case Study 2: Anticancer Properties

In vitro tests on various cancer cell lines demonstrated that this compound could induce apoptosis in cancer cells, supporting further investigation into its use as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. 4-Chloro-N-(4-Chloro-2,5-Dimethoxyphenyl)Benzenesulfonamide
  • Molecular Formula: C₁₄H₁₃Cl₂NO₄S.
  • Key Differences : The nitrogen substituent is a 4-chloro-2,5-dimethoxyphenyl group instead of 4-methoxybenzyl.
  • Impact: Molecular Weight: Lower (362.22 g/mol vs. ~384.83 g/mol) due to the absence of a benzyl methyl ether group. Biological Relevance: Chlorophenyl groups are common in antimicrobial agents, suggesting possible antibacterial applications, whereas methoxybenzyl groups are seen in CNS-targeting drugs.
2.2. 4-Chloro-2,5-Dimethoxy-N-(6-Methyl-2-Pyridinyl)Benzenesulfonamide
  • Molecular Formula : C₁₄H₁₅ClN₂O₄S.
  • Key Differences : The nitrogen is bonded to a 6-methylpyridinyl group instead of 4-methoxybenzyl.
  • Impact :
    • Solubility : Pyridine’s basicity improves water solubility relative to the hydrophobic methoxybenzyl group.
    • Binding Affinity : Pyridinyl groups may engage in π-π stacking or coordinate metals, useful in enzyme inhibition (e.g., carbonic anhydrase inhibitors).
2.3. 25C-NBOMe (Phenethylamine Analogues)
  • Structure : 2-(4-Chloro-2,5-Dimethoxyphenyl)-N-(2-Methoxybenzyl)Ethanamine.
  • Key Differences : Replaces sulfonamide with a phenethylamine backbone and 2-methoxybenzyl substituent.
  • Impact: Pharmacology: 25C-NBOMe acts as a potent 5-HT₂A receptor agonist with hallucinogenic effects. Structural Contrast: The sulfonamide in the target compound may shift activity toward enzymatic targets (e.g., cyclooxygenase) rather than serotonin receptors.
2.4. 4-Chloro-3-Nitro-N-(4-Oxocyclohexa-2,5-Dien-1-Ylidene)Benzenesulfonamide
  • Molecular Formula : C₁₂H₇ClN₂O₅S.
  • Key Differences: Nitro and cyclohexadienone substituents vs. dimethoxy and methoxybenzyl groups.
  • Impact: Reactivity: The nitro group increases acidity and electrophilicity, making it reactive in substitution reactions.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₁₆H₁₇ClN₂O₅S ~384.83 N-(4-Methoxybenzyl) Enzyme inhibition, drug design
4-Chloro-N-(4-Cl-2,5-Dimethoxyphenyl)BSA C₁₄H₁₃Cl₂NO₄S 362.22 N-(4-Cl-2,5-Dimethoxyphenyl) Antimicrobial agents
N-(6-Methyl-2-Pyridinyl) Derivative C₁₄H₁₅ClN₂O₄S 342.80 N-(6-Methylpyridinyl) Enzyme inhibition
25C-NBOMe C₁₈H₂₂ClNO₃ 335.80 Phenethylamine, 2-Methoxybenzyl Serotonin receptor agonism
Nitrocyclohexadienone Derivative C₁₂H₇ClN₂O₅S 326.71 3-Nitro, 4-Oxocyclohexadienylidene Synthetic intermediates

Biological Activity

4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide is an organic compound notable for its complex structure and potential biological applications. This article delves into its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a chloro group, two methoxy groups, and a methoxybenzyl moiety attached to a benzenesulfonamide core. Its IUPAC name is 4-chloro-2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide. The molecular formula is C16H18ClN1O5S, with a molecular weight of 365.84 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can inhibit enzymatic activity or alter receptor functions, which may lead to various pharmacological effects. The precise pathways and molecular targets are still under investigation but are believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Protein Binding : It can bind to proteins, potentially affecting their function and stability.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityPotential cytotoxic effects on cancer cell lines
Enzyme InhibitionInhibits lipoxygenase activity
Antimicrobial EffectsExhibits antibacterial properties against certain strains

Case Studies

  • Anticancer Studies : Research has indicated that compounds similar to this compound demonstrate significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values below 2 µg/mL against colorectal cancer cells, suggesting strong anticancer potential .
  • Enzyme Activity : A study focused on the inhibition of lipoxygenase (LOX) enzymes revealed that related sulfonamides exhibit nanomolar potency against 12-lipoxygenase (12-LOX), implicating potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Properties : Another investigation highlighted the antibacterial effects of related compounds against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups was found to enhance antimicrobial activity significantly .

Comparative Analysis

The compound can be compared with structurally similar compounds such as:

Compound NameKey Biological Activity
2,5-Dichloro-N-(4-methoxybenzyl)benzenesulfonamideModerate anticancer activity
4-Chloro-2,5-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamideLower enzyme inhibition potency

Q & A

Q. What synthetic methodologies are recommended for preparing 4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide?

A stepwise approach is typically employed:

  • Sulfonylation : React 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 4-methoxybenzylamine in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., triethylamine) to form the sulfonamide bond .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to isolate the pure product .
  • Yield Optimization : Adjust stoichiometric ratios (1:1.2 sulfonyl chloride:amine) and reaction time (6–12 hours) to achieve yields >80% .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^13C-NMR spectra to verify methoxy groups (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.5 ppm), and sulfonamide NH (δ 8.2–8.5 ppm) .
  • X-ray Crystallography : Resolve the crystal structure to confirm spatial arrangement of substituents, as demonstrated for analogous sulfonamides in crystallographic studies .
  • Mass Spectrometry : Use HRMS (ESI+) to validate the molecular ion peak ([M+H]+^+) at m/z 438.08 (calculated for C18_{18}H20_{20}ClNO5_5S) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme Inhibition : Test against carbonic anhydrase or serine proteases using fluorometric assays (IC50_{50} determination) .
  • Antimicrobial Screening : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity : Assess viability in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC50_{50} values compared to controls like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., ethoxy, halogenated) or benzylamine substituents to assess impacts on enzyme binding .
  • QSAR Modeling : Use computational tools (e.g., COMSOL, MOE) to correlate electronic (HOMO/LUMO) and steric (logP, polar surface area) descriptors with activity .
  • Crystallographic Analysis : Compare ligand-receptor co-crystal structures (e.g., PDB entries) to identify critical hydrogen bonds or hydrophobic interactions .

Q. What strategies resolve contradictions in biological data across different assays?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Mechanistic Profiling : Use RNA sequencing or proteomics to identify off-target effects that may explain divergent results (e.g., apoptosis vs. necrosis pathways) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in potency or selectivity .

Q. How can synthetic routes be optimized for scalability and green chemistry compliance?

  • Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) or ethyl acetate to improve sustainability .
  • Catalysis : Explore microwave-assisted synthesis to reduce reaction time and energy consumption .
  • Waste Minimization : Implement continuous-flow systems to enhance atom economy and reduce byproduct formation .

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